![molecular formula C16H22N4O2 B7498997 N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)
N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide, commonly referred to as CMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPA belongs to the class of piperazine compounds and has been found to possess unique biochemical and physiological properties that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of CMPA is not fully understood, but it is believed to act on various signaling pathways in the body. Studies have shown that CMPA inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This leads to a reduction in inflammation and pain. CMPA has also been found to modulate the activity of various neurotransmitters in the brain, including dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CMPA has been shown to possess a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis, and to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's disease. CMPA has also been found to exhibit anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, CMPA has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
CMPA has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. It has also been found to exhibit potent and selective activity, making it a useful tool for studying specific signaling pathways in the body. However, there are also limitations to its use in lab experiments. CMPA has a relatively short half-life in the body, which may limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on CMPA. One area of interest is the development of novel derivatives of CMPA that exhibit enhanced pharmacological properties. Another area of interest is the investigation of the potential use of CMPA in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of CMPA and its potential therapeutic applications. Overall, CMPA is a promising compound that has the potential to make significant contributions to the field of drug development.
Méthodes De Synthèse
The synthesis method of CMPA involves the reaction of 6-methyl-2-pyridinecarboxylic acid with cyclopropylamine to form N-cyclopropyl-6-methyl-2-pyridinecarboxamide. The resulting compound is then reacted with 1-(2-chloroethyl)piperazine to form N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide. The synthesis of CMPA is a multi-step process that requires careful attention to detail to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
CMPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain conditions. CMPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been found to possess neuroprotective properties. Additionally, CMPA has been shown to exhibit anti-cancer properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12-3-2-4-14(17-12)16(22)20-9-7-19(8-10-20)11-15(21)18-13-5-6-13/h2-4,13H,5-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJWZIFHDPHPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCN(CC2)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

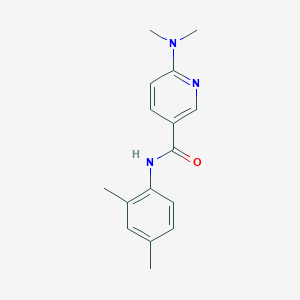
![N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B7498944.png)

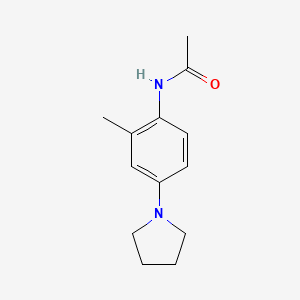
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)
![3-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7498957.png)
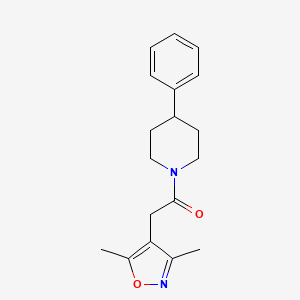
![(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol](/img/structure/B7498971.png)
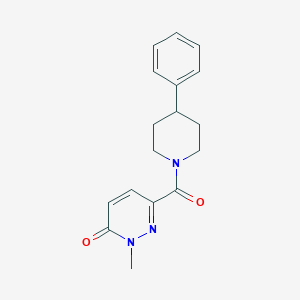
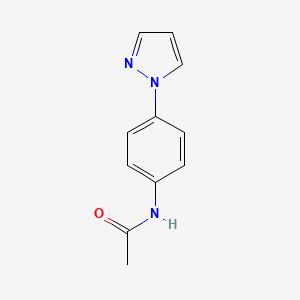
![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
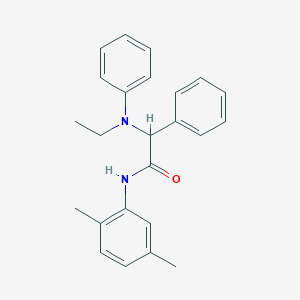
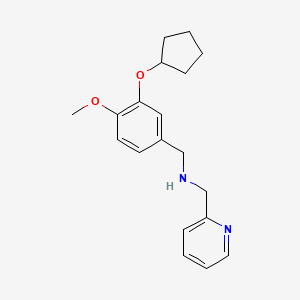
![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)